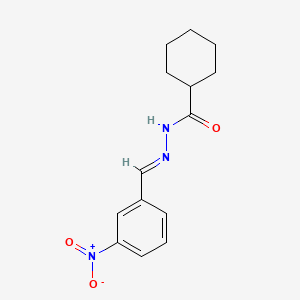
dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is an organometallic compound with the molecular formula C26H48Cl2P2Pd. It is commonly used as a catalyst in various chemical reactions due to its unique properties. The compound is known for its stability and effectiveness in facilitating reactions, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane typically involves the reaction of palladium(II) chloride with 1,2-bis(dicyclohexylphosphino)ethane. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent oxidation. The process involves dissolving palladium(II) chloride in a suitable solvent, such as dichloromethane or toluene, followed by the addition of 1,2-bis(dicyclohexylphosphino)ethane. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination. The final product is often purified through recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligand exchange reactions are common, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or hydrazine.
Ligands: Such as phosphines, amines, or carbenes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .
Scientific Research Applications
Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, polymers, and materials science.
Mechanism of Action
The mechanism by which dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The compound acts as a catalyst by lowering the activation energy of the reaction, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Similar Compounds
Dichloropalladium;1,2-bis(diphenylphosphino)ethane: Another palladium complex with similar catalytic properties.
Dichloropalladium;1,3-bis(diphenylphosphino)propane: A related compound with a different ligand structure.
Dichloropalladium;1,4-bis(diphenylphosphino)butane: Similar in function but with a longer ligand chain.
Uniqueness
Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is unique due to its high stability and effectiveness as a catalyst. The bulky dicyclohexylphosphino ligands provide steric protection to the palladium center, enhancing its reactivity and selectivity in various reactions. This makes it a preferred choice in many catalytic processes .
Properties
Molecular Formula |
C26H48Cl2P2Pd |
|---|---|
Molecular Weight |
599.9 g/mol |
IUPAC Name |
dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane |
InChI |
InChI=1S/C26H48P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2 |
InChI Key |
OMLAGPLARSIWKU-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


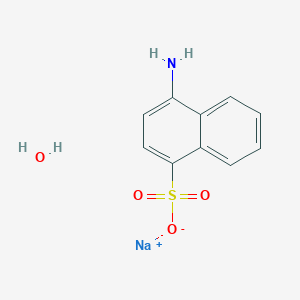
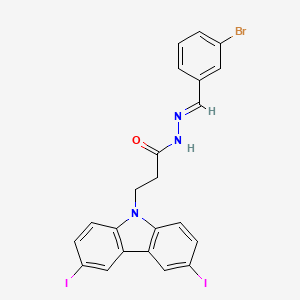

![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
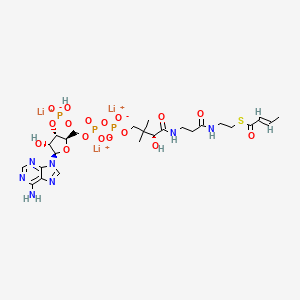

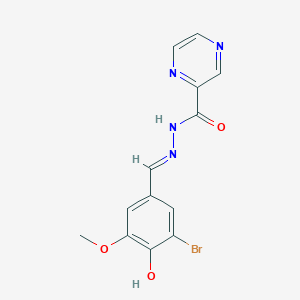
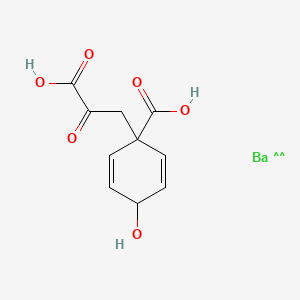

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)

